4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Scientific Research Applications
Photodynamic Therapy and Photosensitization
- 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been explored in the development of zinc phthalocyanine compounds. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment. Their effectiveness is attributed to high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
- Similar zinc(II) phthalocyanine complexes containing benzenesulfonamide derivative substituents have been synthesized and characterized. These complexes demonstrate significant potential in photocatalytic applications due to their photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021).
Synthetic Chemistry and Drug Development
- The compound has been used in the synthesis of various small molecular antagonists. These antagonists are investigated for potential applications in targeting HIV-1 infection prevention (Cheng De-ju, 2015).
- In a related context, the chemical structure of benzenesulfonamide derivatives, including those with the trifluoromethyl group, has been utilized to develop potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit varied biological activities and may serve as candidates for therapeutic development (Küçükgüzel et al., 2013).
Chemical Synthesis Methods
- Efficient catalyst-free and metal-free methods have been developed for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This approach is significant for organic synthesis, providing a simpler route for creating complex molecules (Yu, Chen, Cheng, & Yeung, 2015).
- The synthesis of ynamides via copper-mediated coupling of dibromoalkenes with nitrogen nucleophiles has also been explored using similar sulfonamide compounds. This research contributes to the understanding of regioselective coupling in organic synthesis (Coste, Couty, & Evano, 2011).
properties
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAECPINMLAJRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674357 | |
Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-01-3 | |
Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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